N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14757562
InChI: InChI=1S/C17H19ClN6O2/c18-13-3-1-4-14(11-13)22-15(25)12-21-17(26)24-9-7-23(8-10-24)16-19-5-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25)
SMILES:
Molecular Formula: C17H19ClN6O2
Molecular Weight: 374.8 g/mol

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14757562

Molecular Formula: C17H19ClN6O2

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C17H19ClN6O2
Molecular Weight 374.8 g/mol
IUPAC Name N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C17H19ClN6O2/c18-13-3-1-4-14(11-13)22-15(25)12-21-17(26)24-9-7-23(8-10-24)16-19-5-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25)
Standard InChI Key GEQNSBHEKZGRKS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural Analysis and Molecular Characteristics

Molecular Composition

N-{2-[(3-Chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has the molecular formula C₁₇H₁₉ClN₆O₂ and a molecular weight of 374.8 g/mol. Its IUPAC name, N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide, reflects the integration of three key moieties:

  • A piperazine ring (C₄H₁₀N₂) providing conformational flexibility.

  • A pyrimidine heterocycle (C₄H₃N₂) enabling π-π interactions with biological targets.

  • A 3-chlorophenyl group (C₆H₄Cl) contributing to hydrophobic binding.

The compound’s SMILES notation (C1CN(CCN1C(=O)NCC(=O)NC2=CC(=CC=C2)Cl)C3=NC=CC=N3) and InChIKey (GEQNSBHEKZGRKS-UHFFFAOYSA-N) further clarify its connectivity.

Three-Dimensional Conformation

Computational modeling reveals that the piperazine ring adopts a chair conformation, minimizing steric strain. The pyrimidine and chlorophenyl groups occupy equatorial positions, facilitating interactions with planar biological targets like enzyme active sites. The amide bonds between subunits adopt trans configurations, optimizing hydrogen-bonding potential.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClN₆O₂
Molecular Weight374.8 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds5

Synthesis and Chemical Properties

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Piperazine functionalization: Reaction of piperazine with pyrimidine-2-carbonyl chloride to form 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid.

  • Amide coupling: Condensation with 2-amino-N-(3-chlorophenyl)acetamide using carbodiimide crosslinkers (e.g., EDC/HOBt).

  • Purification: Chromatographic isolation yields >95% purity.

Physicochemical Stability

The compound demonstrates pH-dependent stability, degrading rapidly under acidic conditions (t₁/₂ = 2.1 hours at pH 2) but remaining stable in neutral buffers (t₁/₂ > 48 hours). Its logP value of 2.8 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Biological Activity and Mechanism of Action

GABA Receptor Modulation

In vitro studies show potent binding to GABA_A receptors (IC₅₀ = 120 nM), enhancing chloride ion influx and neuronal hyperpolarization. This activity mirrors benzodiazepines but with reduced sedation, attributed to selective α2/α3 subunit interactions.

Enzymatic Inhibition

The compound inhibits phosphodiesterase 10A (PDE10A) (Ki = 85 nM), a target for neurodegenerative diseases. Molecular dynamics simulations suggest the pyrimidine group occupies the enzyme’s catalytic pocket, displacing cAMP.

Table 2: Pharmacological Profile

TargetAssay TypeIC₅₀/KiSource
GABA_A ReceptorRadioligand120 nM
PDE10AFluorescent85 nM
5-HT₂C ReceptorBinding>10 µM

Comparative Analysis with Analogous Compounds

Structural Analogues

  • N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide: Chlorine substitution at the phenyl para position reduces GABA_A affinity (IC₅₀ = 450 nM).

  • (S)-N-(3-Chlorophenyl)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide: A bulkier pyrrolopyrimidine group increases PDE10A potency (Ki = 32 nM) but lowers bioavailability (F = 12%) .

Table 3: Analog Comparison

CompoundGABA_A IC₅₀PDE10A KiBioavailability
N-{2-[(3-Chlorophenyl)...} (Target)120 nM85 nM45%
4-Chlorophenyl analogue450 nM110 nM38%
(S)-Pyrrolopyrimidine analogue >1 µM32 nM12%

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